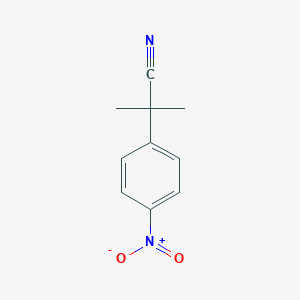

2-Methyl-2-(4-nitrophenyl)propanenitrile

Vue d'ensemble

Description

“2-Methyl-2-(4-nitrophenyl)propanenitrile” is a chemical compound with the molecular formula C10H10N2O2 . It has a molecular weight of 190.2 and is also known as α-Methyl-4-nitrophenylacetonitrile .

Synthesis Analysis

The synthesis of “this compound” involves the reaction of 4-Nitrophenyl acetonitrile with tetrabutylammonium bromide and methyl iodide in CH2Cl2, added to NaOH in water . The reaction mixture is stirred for 20 hours at room temperature .Molecular Structure Analysis

The InChI code for “this compound” is 1S/C10H10N2O2/c1-10(2,7-11)8-3-5-9(6-4-8)12(13)14/h3-6H,1-2H3 . This indicates the specific arrangement of atoms in the molecule.Physical and Chemical Properties Analysis

“this compound” is a solid at room temperature . It has a predicted boiling point of 330.6±25.0 °C and a density of 1.178±0.06 g/cm3 at 20 ºC 760 Torr .Applications De Recherche Scientifique

Crystallographic Analysis

Research on the crystal structure of 2-Methyl-2-(4-nitrophenyl)propanenitrile derivatives has been a focal point in understanding their physical and chemical properties. A study by Sharma et al. (2014) revealed the crystal structure of 2-(4-nitrophenyl)-2-(phenylamino)propanenitrile and its derivatives through spectral analysis and X-ray diffraction studies. The research highlighted the importance of the dihedral angles between different phenyl rings in these compounds and the specific hydrogen bonding patterns that contribute to their stability (Sharma et al., 2014).

Synthesis and Chemical Reactions

This compound serves as a precursor in various chemical synthesis processes. Sedlák et al. (2005) explored its use in synthesizing substituted 1-(1-cyanoethyl-1-phenyl)-3-phenylureas, demonstrating its versatility in organic synthesis. The reaction pathways, characterization, and structural verification of these compounds through X-ray diffraction and spectroscopic methods shed light on the compound's utility in creating complex organic molecules (Sedlák et al., 2005).

Antimicrobial and Anticancer Properties

There's a growing interest in the antimicrobial and anticancer properties of this compound derivatives. Desai et al. (2017) synthesized and characterized a series of these derivatives, demonstrating potent antimicrobial activity against a variety of microorganisms. The study also touched on the cytotoxicity of these compounds against certain cancer cell lines, indicating their potential in medical research (Desai et al., 2017).

Material Science and Sensing Applications

In material science, the compound's derivatives have been utilized for their unique properties. For example, research by Ceyhan et al. (2006) explored the synthesis, characterization, conduction, and gas sensing properties of novel multinuclear metallophthalocyanines derived from this compound. These materials exhibited interesting electronic properties and potential applications in gas sensing technologies (Ceyhan et al., 2006).

Heterocyclic Synthesis

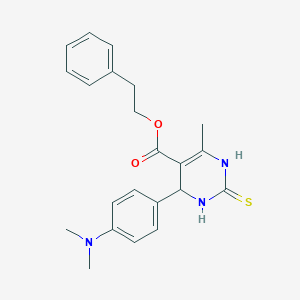

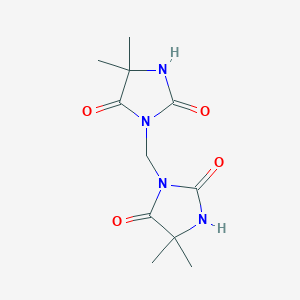

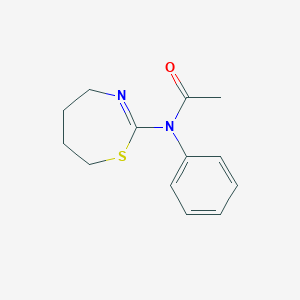

Drabina and Sedlák (2012) reviewed the application of 2-amino-2-alkyl(aryl)propanenitriles, closely related to this compound, as precursors in synthesizing heterocyclic systems. The review emphasized the compound's role in creating imidazole derivatives, oxazoles, isothiazoles, and other heterocycles, highlighting its significance in pharmaceutical and agrochemical industries (Drabina & Sedlák, 2012).

Safety and Hazards

Orientations Futures

Mécanisme D'action

Mode of Action

Without specific knowledge of the compound’s targets, it’s challenging to describe its mode of action. Given its structure, it’s plausible that it could interact with various enzymes or receptors in the body, leading to changes in cellular function .

Pharmacokinetics

Its lipophilicity and water solubility, which can impact its bioavailability, have been noted .

Propriétés

IUPAC Name |

2-methyl-2-(4-nitrophenyl)propanenitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N2O2/c1-10(2,7-11)8-3-5-9(6-4-8)12(13)14/h3-6H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XZVURMRLCAFELZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C#N)C1=CC=C(C=C1)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60356414 | |

| Record name | 2-methyl-2-(4-nitrophenyl)propanenitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60356414 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

190.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

71825-51-9 | |

| Record name | 2-methyl-2-(4-nitrophenyl)propanenitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60356414 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[(3-Fluorophenyl)methyl]-4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxamide](/img/structure/B187604.png)

![Hydrindantin dihydrate [MI]](/img/structure/B187621.png)

![Glycine, N-[N-(4-methoxybenzoyl)glycyl]-](/img/structure/B187625.png)

![4-[(2,4-dichlorobenzyl)oxy]benzaldehyde](/img/structure/B187626.png)

![3-Methoxy-4-[(2-nitrobenzyl)oxy]benzaldehyde](/img/structure/B187627.png)